molecular formula C31H36BrN2O3P B8821337 ((3'R)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphoniumbromide CAS No. 376653-42-8

((3'R)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphoniumbromide

Cat. No.: B8821337
CAS No.: 376653-42-8
M. Wt: 595.5 g/mol
InChI Key: ZKEAMDLNJODGFF-KWCNYJNNSA-M
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Description

Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide is a complex organic compound with the molecular formula C31H36BrN2O3P and a molecular weight of 595.506901. This compound is known for its unique structure, which includes a phosphonium ion and a bipyrrolidinyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable bipyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate the isolation and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .

Scientific Research Applications

Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide involves its interaction with specific molecular targets and pathways. The phosphonium ion can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby affecting various biological processes .

Comparison with Similar Compounds

Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide can be compared with other similar compounds such as:

The uniqueness of Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide lies in its bipyrrolidinyl group, which imparts specific chemical and biological properties that are not found in simpler phosphonium compounds .

Properties

CAS No.

376653-42-8

Molecular Formula

C31H36BrN2O3P

Molecular Weight

595.5 g/mol

IUPAC Name

[1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-yl]-triphenylphosphanium;bromide

InChI

InChI=1S/C31H36N2O3P.BrH/c1-31(2,3)36-30(35)32-21-19-24(23-32)33-22-20-28(29(33)34)37(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24,28H,19-23H2,1-3H3;1H/q+1;/p-1/t24-,28?;/m1./s1

InChI Key

ZKEAMDLNJODGFF-KWCNYJNNSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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